molecular formula C11H12FNO B8573946 (RS)-1-(6-fluoro-indol-1-yl)-propan-2-ol

(RS)-1-(6-fluoro-indol-1-yl)-propan-2-ol

Katalognummer: B8573946
Molekulargewicht: 193.22 g/mol
InChI-Schlüssel: PBEOBJMKUOASMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(RS)-1-(6-fluoro-indol-1-yl)-propan-2-ol is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for (RS)-1-(6-fluoro-indol-1-yl)-propan-2-ol, and how does the fluorine substituent affect reaction optimization?

  • Methodology : The synthesis can involve alkylation of 6-fluoroindole with epoxide intermediates or nucleophilic substitution of halopropanols. The fluorine atom at the indole 6-position may require careful selection of catalysts (e.g., Lewis acids) to avoid dehalogenation. Reaction conditions (temperature, solvent polarity) should be optimized to stabilize the fluoroaromatic ring during synthesis .
  • Data Consideration : Monitor reaction progress via TLC or HPLC, as fluorine's electron-withdrawing effect can slow down nucleophilic steps.

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB, with mobile phases optimized for fluorinated compounds .
  • NMR Spectroscopy : 19F^{19}\text{F}-NMR can confirm fluorine placement, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve stereochemistry and propan-2-ol configuration .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for detecting halogenated byproducts .

Q. How should stability studies for this compound be designed under varying environmental conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to acidic/basic hydrolysis, oxidative stress (H2_2O2_2), and UV light. Monitor degradation via HPLC-MS to identify labile groups (e.g., propan-2-ol oxidation to ketone).
  • Storage Conditions : Stability at 2–8°C in inert atmospheres is recommended to prevent fluorine-mediated hydrolysis or indole ring oxidation .

Advanced Questions

Q. How do the (R)- and (S)-enantiomers of this compound differ in biological activity, and what assays are used to evaluate these differences?

  • Methodology :

  • Enzyme Inhibition Assays : Test enantiomers against targets like RPE65 (retinal pigment epithelium protein), where fluorine enhances binding affinity. Use fluorescence polarization or SPR to measure kinetic parameters .
  • In Vivo Models : Compare pharmacokinetics (e.g., brain penetration in rodents) via LC-MS/MS. The propan-2-ol group’s stereochemistry may influence blood-brain barrier permeability .

Q. What computational strategies predict the binding interactions of this compound with neurological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT2A_{2A}), leveraging fluorine’s van der Waals interactions.
  • MD Simulations : Validate docking results with 100-ns simulations in explicit solvent to assess binding stability. Experimental validation via mutagenesis (e.g., replacing key receptor residues) confirms computational predictions .

Q. How can in vitro models elucidate the compound’s mechanism in modulating enzyme activity or receptor signaling?

  • Methodology :

  • Cell-Based Assays : Use HEK293 cells transfected with target receptors (e.g., dopamine D2_2) and measure cAMP levels or calcium flux.
  • Kinetic Studies : Employ stopped-flow spectroscopy to quantify inhibition constants (KiK_i) for enzymes like monoamine oxidases. Fluorine’s electronegativity may alter transition-state stabilization .

Q. Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of fluorinated indole derivatives?

  • Analysis : Contradictions may arise from stereochemical impurities or assay conditions (e.g., pH affecting fluorine’s electronic effects).
  • Resolution :

  • Reproduce studies with enantiomerically pure samples (≥99% ee via chiral HPLC).
  • Standardize assay protocols (e.g., uniform buffer systems) to isolate structural contributions .

Eigenschaften

Molekularformel

C11H12FNO

Molekulargewicht

193.22 g/mol

IUPAC-Name

1-(6-fluoroindol-1-yl)propan-2-ol

InChI

InChI=1S/C11H12FNO/c1-8(14)7-13-5-4-9-2-3-10(12)6-11(9)13/h2-6,8,14H,7H2,1H3

InChI-Schlüssel

PBEOBJMKUOASMA-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C=CC2=C1C=C(C=C2)F)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A suspension of 0.26 g of sodium hydride dispersion in 35 ml of tetrahydrofuran was treated with 0.97 g of 6-fluoroindole at 0° and stirred at this temperature for 1 hour. After the addition of 1 ml of (RS)-methyloxirane the reaction mixture was stirred at room temperature for 48 hours and subsequently treated with 7 ml of water. The mixture was diluted with 180 ml of ether, washed twice with 90 ml of water and with 50 ml of saturated sodium chloride solution and the organic phase was dried over sodium sulfate. After removal of the solvent the residue was chromatographed over 28 g of silica gel with toluene-ethyl acetate (19:1). There were obtained 1.1 g (79.3%) of (RS)-1-(6-fluoro-indol-1-yl)-propan-2-ol as a colourless oil.
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.